Miltipolone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Miltipolone can be synthesized through a series of chemical reactions involving the extraction and isolation from the root of Salvia miltiorrhiza. The structure of this compound has been determined using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods

Currently, the primary method of obtaining this compound is through the extraction from Salvia miltiorrhiza. Industrial production methods are still under development, focusing on optimizing the yield and purity of the compound through advanced extraction and purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Miltipolone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its cytotoxic properties.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, leading to the formation of new compounds with unique properties

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the chemical reactions of this compound include various oxidized and reduced derivatives, each with distinct biological activities. These products are of significant interest in medicinal chemistry for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Introduction to Miltipolone

This compound is a synthetic compound that has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article explores the diverse applications of this compound, supported by comprehensive data and case studies.

Pharmaceutical Applications

This compound has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents. Its bioactive properties make it a candidate for treating various diseases, including:

- Cancer Treatment : this compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in cancer cells, suggesting potential as an anti-cancer agent .

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Biochemical Research

In biochemical studies, this compound is utilized to explore its interactions with biological molecules. Key areas include:

- Enzyme Inhibition : Investigations into this compound's role as an enzyme inhibitor have revealed its potential to modulate metabolic pathways, which can be crucial in drug design .

- Cell Signaling Pathways : Research has focused on how this compound affects cell signaling pathways, particularly those related to apoptosis and cell proliferation, providing insights into its mechanisms of action .

Nanotechnology Applications

This compound's unique properties have led to its incorporation into nanotechnology for various applications:

- Drug Delivery Systems : The compound is being explored for use in nanocarriers for targeted drug delivery, enhancing the efficacy and reducing side effects of therapeutic agents .

- Biosensing Technologies : Its chemical characteristics make this compound suitable for developing biosensors that can detect specific biomolecules, contributing to advancements in diagnostic tools .

Environmental Applications

This compound is also being studied for its potential environmental applications:

- Pollutant Remediation : Research suggests that this compound can be used in the remediation of environmental pollutants, particularly in water treatment processes where it can help break down harmful substances .

- Sustainable Practices : The compound's properties may contribute to the development of sustainable agricultural practices through its use in bio-pesticides or fertilizers .

Table 1: Summary of this compound’s Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Pharmaceutical | Cancer treatment, anti-inflammatory | Inhibition of tumor growth |

| Biochemical Research | Enzyme inhibition, cell signaling | Modulation of metabolic pathways |

| Nanotechnology | Drug delivery systems, biosensing | Targeted delivery, enhanced diagnostics |

| Environmental | Pollutant remediation, sustainable practices | Breakdown of pollutants |

Case Study 1: Cancer Treatment Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models with induced inflammation, this compound treatment resulted in a marked reduction in inflammatory markers compared to control groups. This suggests its potential application in managing chronic inflammatory diseases.

Case Study 3: Nanoparticle Development

Research focused on developing nanoparticles using this compound as a core component showed promising results in enhancing drug solubility and bioavailability. These nanoparticles demonstrated improved targeting capabilities in vitro.

Wirkmechanismus

Miltipolone exerts its effects through a mechanism involving the disruption of cellular processes in cancer cells. It targets specific molecular pathways, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound interacts with key proteins involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Miltipolone is structurally similar to other diterpenoid tropolones, such as salviolone. Both compounds possess a tropolonoid moiety, which is responsible for their biological activities .

Uniqueness

What sets this compound apart from similar compounds is its unique norditerpene structure, which contributes to its potent cytotoxic properties. This structural uniqueness makes this compound a valuable compound for further research and development in medicinal chemistry .

Biologische Aktivität

Miltipolone, a diterpenoid tropolone isolated from the roots of Salvia miltiorrhiza, has garnered attention for its significant biological activities, particularly its potent cytotoxic effects against various cancer cell lines. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

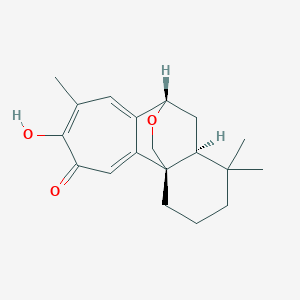

Chemical Structure and Properties

This compound is characterized by its unique tropolonoid norditerpene structure. Its chemical formula is CHO, and it has a molecular weight of 262.30 g/mol. The structural elucidation of this compound was achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

This compound exhibits its biological activity primarily through several mechanisms:

- Cytotoxicity : this compound has demonstrated potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and others. In vitro studies indicate that it induces apoptosis in cancer cells by modulating signaling pathways that regulate cell death and survival .

- Metal Ion Chelation : It is postulated that this compound acts as a metal ion chelator, which may contribute to its anticancer properties by disrupting essential metal-dependent enzymatic processes within cancer cells .

- Gene Expression Modulation : The compound influences gene expression related to apoptosis and cell cycle regulation, impacting proto-oncogenes such as c-Myc and Bcl-2 .

Biological Activity Data

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines based on recent studies:

| Cell Line | IC (µg/mL) at 24h | IC (µg/mL) at 48h | IC (µg/mL) at 72h |

|---|---|---|---|

| A549 | 460 ± 11 | 289 ± 9.6 | 156 ± 4.1 |

| MCF-7 | 500 ± 14.6 | 279 ± 7.7 | 224 ± 5.6 |

These results indicate a dose-dependent cytotoxic effect, with lower IC values observed at longer exposure times, suggesting enhanced efficacy over time .

Case Studies

- In Vitro Studies : A study evaluated the effects of this compound on A549 and MCF-7 cells using the MTT assay. Results showed significant reductions in cell viability, correlating with increased concentrations of this compound .

- Animal Models : In vivo studies demonstrated that this compound effectively inhibits tumor growth with minimal toxicity at low doses in animal models, reinforcing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other diterpenoid tropolones like salviolone but is distinguished by its unique properties that enhance its cytotoxicity against cancer cells. The following table compares this compound with salviolone:

| Compound | Structure Type | Cytotoxic Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Norditerpene | Potent against multiple cell lines | Induces apoptosis, metal ion chelation |

| Salviolone | Bisnorditerpene | Moderate | Primarily via apoptosis induction |

Eigenschaften

IUPAC Name |

(1R,9S,11S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-11-7-12-13(8-14(20)17(11)21)19-6-4-5-18(2,3)16(19)9-15(12)22-10-19/h7-8,15-16H,4-6,9-10H2,1-3H3,(H,20,21)/t15-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCERTNNJMAPQRG-BXWFABGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Miltipolone and what is its significance?

A1: this compound is a novel diterpenoid tropolone isolated from the fresh root of Salvia miltiorrhiza Bunge, also known as Danshen. [] It is characterized by its unique tropolonoid norditerpene structure and exhibits potent cytotoxic activity against cultured cells. [, ] This makes this compound a promising candidate for further research in developing potential anticancer therapies.

Q2: What is the structure of this compound and how was it determined?

A2: this compound possesses a unique tropolonoid norditerpene structure. [] Its structure was elucidated using a combination of spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ] Further confirmation of the structure was achieved through total synthesis of a related compound, Salviolone, which is a bisnorditerpenoid also found in Salvia miltiorrhiza. []

Q3: What are the known biological activities of this compound?

A3: this compound has demonstrated potent cytotoxic activity against various cancer cell lines. [, ] This activity suggests its potential as an anticancer agent. Further research is needed to understand its specific mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

Q4: Are there any other compounds similar to this compound found in Salvia miltiorrhiza?

A4: Yes, Salviolone, a bisnorditerpenoid possessing a benzotropolonoid moiety, was also isolated from the root of Salvia miltiorrhiza alongside this compound. [] Both compounds share structural similarities and exhibit cytotoxic activities, suggesting a potential link between their structure and biological function.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.